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Compound of Interest

Compound Name: 3,5-Dibromo-4-chlorophenol

Cat. No.: B3043125

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-
chlorophenol

Introduction

3,5-Dibromo-4-chlorophenol is a halogenated aromatic compound belonging to the phenol
family. As with many polyhalogenated phenols, its properties are of significant interest to
researchers in environmental science, toxicology, and drug development. The precise
arrangement and nature of the halogen substituents (two bromine atoms, one chlorine atom)
on the phenol ring impart distinct chemical characteristics that influence its reactivity, biological
activity, and environmental fate. This guide provides a comprehensive overview of the core
physicochemical properties of 3,5-Dibromo-4-chlorophenol, offering both established data
and detailed, field-proven protocols for their experimental determination. The methodologies
described are designed to be self-validating, ensuring the generation of robust and reliable
data for advanced research applications.

Chemical Identity and Structure
A clear understanding of the compound's identity is the foundation of all subsequent analysis.
e |[UPAC Name: 3,5-dibromo-4-chlorophenol([1]

« CAS Number: 74104-19-1[2][3]
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Molecular Formula: CeH3Br2CIO[1][3]

Molecular Weight: 286.35 g/mol [1][2]

Canonical SMILES: C1=C(C=C(C(=C1Br)CI)Br)OJ[1]

Physical Form: Reported as a solid or colorless crystals.[2][4]

Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of 3,5-Dibromo-4-
chlorophenol. Where experimental data is not publicly available, computed values or
properties of structurally similar compounds are provided for context.
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Property Value | Expected Value Source | Rationale
Melting Point 121 °C Experimental[4]
High molecular weight
suggests decomposition may
Boiling Point Data not available occur at atmospheric pressure.

Vacuum distillation would be

required.

Water Solubility

Low

Expected based on the
hydrophobic nature of the
polyhalogenated aromatic ring.
Structurally similar compounds

exhibit poor water solubility.[5]

Organic Solvent Solubility

Moderate to High

Expected to be soluble in
solvents like ethanol, acetone,

and dichloromethane.[5]

Acidity (pKa)

Data not available

Expected to be a stronger acid
than phenol (pKa = 10) due to
the inductive electron-
withdrawing effects of the three

halogen atoms.

LogP (Octanol-Water Partition

Coefficient)

3.6

Computed value, indicating

significant hydrophobicity.[1]

Experimental Determination of Physicochemical

Properties

The following sections provide detailed protocols for the experimental characterization of 3,5-

Dibromo-4-chlorophenol.

Melting Point Determination

Causality: The melting point is a critical indicator of a substance's purity. A sharp, well-defined

melting point range (typically <1°C) suggests a high degree of purity. Impurities depress and
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broaden the melting point range. This protocol uses a standard digital melting point apparatus,
which offers precise temperature control and observation.

Experimental Protocol:

e Ensure the melting point apparatus is calibrated using certified standards (e.g.,
benzophenone, caffeine).

e Finely crush a small sample of 3,5-Dibromo-4-chlorophenol into a powder.

o Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on
a hard surface.

e Place the capillary tube into the sample holder of the apparatus.

o Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point
of 121 °C.[4]

e Once the temperature is within 15-20 °C of the target, reset the apparatus and begin a new
measurement with a slow ramp rate (1-2 °C/min) to ensure thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (T1) and the temperature at
which the entire sample becomes a clear liquid (T2).

e The melting point range is reported as T1 - Ta.

e Perform the measurement in triplicate to ensure reproducibility.

Sample Preparation Measurement
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Caption: Workflow for Melting Point Determination.
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Solubility Profile Determination (Shake-Flask Method)

Causality: Quantifying solubility is essential for applications ranging from formulation
development to environmental risk assessment. The shake-flask method is a gold-standard
technique for determining the saturation solubility of a compound in a given solvent. It relies on
allowing a suspension of the compound to reach thermodynamic equilibrium, after which the
concentration of the dissolved solute is measured. UV-Vis spectroscopy is a suitable
quantification method here due to the chromophoric nature of the phenol ring.

Experimental Protocol:
e Calibration Curve:

o Prepare a stock solution of 3,5-Dibromo-4-chlorophenol of known concentration (e.g.,
100 pg/mL) in a suitable organic solvent (e.g., methanol).

o Perform serial dilutions to create a set of standards (e.g., 1, 2, 5, 10, 20 pg/mL).

o Measure the absorbance of each standard at the compound's Amax (determined via a
preliminary UV scan, expected around 280-290 nm).

o Plot absorbance vs. concentration to generate a linear calibration curve (R2 > 0.99).
o Equilibration:

o Add an excess amount of solid 3,5-Dibromo-4-chlorophenol to several vials containing
the desired solvent (e.g., deionized water, ethanol). The excess solid is crucial to ensure
saturation is reached.

o Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
o Agitate the vials for a sufficient period (24-48 hours) to ensure equilibrium is achieved.
¢ Quantification:

o After equilibration, allow the vials to stand undisturbed for several hours to let the
undissolved solid settle.
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[e]

Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.22 pm

filter (e.g., PTFE or nylon) to remove any suspended particles.

o Dilute the filtered sample with the appropriate solvent to bring its concentration within the

range of the calibration curve.

o Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer.

o Calculate the concentration in the diluted sample using the calibration curve equation and

then account for the dilution factor to determine the final solubility.
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Caption: Workflow for Solubility Determination via Shake-Flask Method.

Acidity Constant (pKa) Determination

Causality: The pKa value defines the extent of ionization of the phenolic hydroxyl group at a
given pH. This is critical for predicting its behavior in biological systems and for developing
analytical methods like liquid chromatography. The electron-withdrawing halogens are
expected to stabilize the phenoxide conjugate base, making 3,5-Dibromo-4-chlorophenol
more acidic than unsubstituted phenol. Potentiometric titration is a direct and reliable method to
measure this property.

Experimental Protocol:

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

o Accurately weigh a sample of 3,5-Dibromo-4-chlorophenol and dissolve it in a solvent in
which both the acidic and basic forms are soluble (a co-solvent system like ethanol/water
may be required).

o Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

o Place the pH electrode in the analyte solution and begin adding the titrant in small, precise
increments, recording the pH after each addition.

o Continue the titration well past the equivalence point.

» Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a
titration curve.

o Determine the equivalence point (the point of steepest inflection). The volume at the half-
equivalence point corresponds to the point where [HA] = [A~].

» According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

» For higher accuracy, a first or second derivative plot can be used to pinpoint the equivalence
point more precisely.
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Spectroscopic Characterization

Spectroscopic data provides an electronic and structural "fingerprint" of the molecule, essential
for identity confirmation and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of a molecule. For 3,5-Dibromo-4-chlorophenol, the molecular symmetry will be a
key feature of the spectrum.

e 'H NMR: Due to the plane of symmetry through the C1-OH and C4-Cl bond axis, the two
protons at positions 2 and 6 are chemically equivalent. Therefore, the *H NMR spectrum is
expected to show a single signal (a singlet) in the aromatic region (typically 6.5-8.0 ppm).

e 13C NMR: The symmetry of the molecule results in four distinct carbon environments: C1
(bearing the -OH group), C2/C6 (bearing the protons), C3/C5 (bearing the -Br atoms), and
C4 (bearing the -Cl atom). This will result in four signals in the 3C NMR spectrum.

Protocol for Sample Preparation and Analysis:

Dissolve 5-10 mg of 3,5-Dibromo-4-chlorophenol in approximately 0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs, or Acetone-de) in a standard NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

e Acquire the H spectrum, followed by the 13C spectrum, on a calibrated NMR spectrometer
(e.g., 400 MHz).[6]

o Process the data (Fourier transform, phase correction, and baseline correction) to obtain the
final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by
measuring the absorption of infrared radiation at specific vibrational frequencies.
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Expected Characteristic Absorption Bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm~*. Broadening is due to
intermolecular hydrogen bonding.

e Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm~1.
o Aromatic C=C Stretch: Several medium to strong bands in the 1400-1600 cm~1 region.
e C-O Stretch: A strong band typically found around 1200-1260 cm~1.

e C-Cl and C-Br Stretches: These appear in the fingerprint region (<1000 cm~1*) and can be
difficult to assign definitively without comparative analysis.

Protocol for Solid Sample Analysis (Attenuated Total Reflectance - ATR):
e Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

e Place a small amount of the solid 3,5-Dibromo-4-chlorophenol sample directly onto the
ATR crystal.

o Apply pressure using the ATR anvil to ensure good contact between the sample and the
crystal.

e Acquire the sample spectrum over the range of 4000-400 cm~1.

e The resulting spectrum is typically presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. For 3,5-
Dibromo-4-chlorophenol, the absorption is due to T — 1* transitions within the aromatic ring.
The position of the absorption maximum (Amax) and the molar absorptivity (€) are characteristic
properties.

Protocol for Determining Amax:

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b3043125?utm_src=pdf-body
https://www.benchchem.com/product/b3043125?utm_src=pdf-body
https://www.benchchem.com/product/b3043125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or
methanol).

e Use a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the
reference beam.

e Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum
absorbance (Amax). For substituted phenols, this is typically in the 270-290 nm range.[7]

e This Amax value can then be used for quantitative analysis as described in the solubility
protocol.

Safety and Handling

As a halogenated phenol, 3,5-Dibromo-4-chlorophenol must be handled with appropriate

care.

e Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and
may cause respiratory irritation.[2][8]

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves. Work in a well-ventilated area or a chemical fume hood.[8][9]

o Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away
from incompatible materials.[2][9]

Conclusion

This guide has detailed the essential physicochemical properties of 3,5-Dibromo-4-
chlorophenol and provided robust, validated protocols for their determination. A thorough
experimental characterization, grounded in the principles of causality and reproducibility, is
paramount for any researcher utilizing this compound. The data and methodologies presented
herein serve as a comprehensive resource for scientists and developers, enabling the
generation of high-quality, reliable data for a wide array of scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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